molecular formula C30H20N6 B14229661 3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] CAS No. 824401-98-1

3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]

Katalognummer: B14229661
CAS-Nummer: 824401-98-1
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: OGUXYHSJXMYGQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] is a complex organic compound that belongs to the class of aromatic heterocycles This compound is characterized by its unique structure, which includes two imidazo[1,5-a]pyridine moieties connected by a 1,4-phenylene linker

Vorbereitungsmethoden

The synthesis of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Analyse Chemischer Reaktionen

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include binding to active sites, inhibition of enzymatic activity, or alteration of gene expression . In materials science, the compound’s electronic properties may play a crucial role in its function as a semiconductor or sensor .

Vergleich Mit ähnlichen Verbindungen

3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] can be compared with other similar compounds, such as:

The uniqueness of 3,3’-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine] lies in its specific combination of functional groups and structural features, which confer distinct properties and applications compared to other related compounds.

Eigenschaften

CAS-Nummer

824401-98-1

Molekularformel

C30H20N6

Molekulargewicht

464.5 g/mol

IUPAC-Name

1-pyridin-2-yl-3-[4-(1-pyridin-2-ylimidazo[1,5-a]pyridin-3-yl)phenyl]imidazo[1,5-a]pyridine

InChI

InChI=1S/C30H20N6/c1-5-17-31-23(9-1)27-25-11-3-7-19-35(25)29(33-27)21-13-15-22(16-14-21)30-34-28(24-10-2-6-18-32-24)26-12-4-8-20-36(26)30/h1-20H

InChI-Schlüssel

OGUXYHSJXMYGQO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)C5=NC(=C6N5C=CC=C6)C7=CC=CC=N7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.